3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide

Catalog No.
S548526
CAS No.
1232410-49-9
M.F
C18H16N4O3S
M. Wt
368.40964
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyraz...

CAS Number

1232410-49-9

Product Name

3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.40964

InChI

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)

InChI Key

DUIHHZKTCSNTGM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

Solubility

Soluble in DMSO, not in water

Synonyms

VE821; VE-821; VE 821.

Description

The exact mass of the compound 3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide is 368.09431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • VE-821 is an organic molecule belonging to the class of pyrazinecarboxamides [].
  • Its origin is likely synthetic, developed in a laboratory setting, though specific details about its discovery are not publicly available.
  • The significance of VE-821 in scientific research is currently unknown. However, given its classification as a pyrazinecarboxamide, it might be investigated for potential applications similar to other compounds in this class, which include medicinal chemistry and agricultural applications [].

Molecular Structure Analysis

VE-821 has a complex structure containing several functional groups:

  • A central pyrazine ring with a nitrogen atom at position 2 and 3.
  • An amino group (NH2) attached to the pyrazine ring at position 3.
  • A phenyl group (C6H5) attached to the nitrogen atom at position 2 of the pyrazine ring, forming an N-phenyl moiety.
  • A carboxyamide group (CONH2) attached to the pyrazine ring at position 2. This group consists of a carbonyl group (C=O) linked to an amino group.
  • A second phenyl group attached to the sulfur atom of a methylsulfonyl group (SO2CH3). The entire methylsulfonylphenyl group is then linked to the pyrazine ring at position 6.

This combination of functional groups suggests potential for various types of interactions with other molecules, which is important for its potential biological activity.


Chemical Reactions Analysis

  • Reactions involving the amino group: The amino group can participate in condensation reactions with other molecules containing carboxylic acid groups, forming amide bonds.
  • Reactions involving the amide group: The amide group can undergo hydrolysis under specific conditions, breaking the bond and releasing the corresponding amine and carboxylic acid.
  • Reactions of the aromatic rings: The phenyl rings might be susceptible to electrophilic aromatic substitution reactions depending on the reaction conditions.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

368.09431

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

VE-821

Dates

Modify: 2023-08-15
1: Huntoon CJ, Flatten KS, Wahner Hendrickson AE, Huehls AM, Sutor SL, Kaufmann SH, Karnitz LM. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status. Cancer Res. 2013 Apr 2. [Epub ahead of print] PubMed PMID: 23548269.
2: Prevo R, Fokas E, Reaper PM, Charlton PA, Pollard JR, McKenna WG, Muschel RJ, Brunner TB. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Cancer Biol Ther. 2012 Sep;13(11):1072-81. doi: 10.4161/cbt.21093. Epub 2012 Jul 24. PubMed PMID: 22825331; PubMed Central PMCID: PMC3461814.
3: Pires IM, Olcina MM, Anbalagan S, Pollard JR, Reaper PM, Charlton PA, McKenna WG, Hammond EM. Targeting radiation-resistant hypoxic tumour cells through ATR inhibition. Br J Cancer. 2012 Jul 10;107(2):291-9. doi: 10.1038/bjc.2012.265. Epub 2012 Jun 19. PubMed PMID: 22713662; PubMed Central PMCID: PMC3394988.
4: Reaper PM, Griffiths MR, Long JM, Charrier JD, Maccormick S, Charlton PA, Golec JM, Pollard JR. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nat Chem Biol. 2011 Apr 13;7(7):428-30. doi: 10.1038/nchembio.573. PubMed PMID: 21490603.

Explore Compound Types